2H-Azirine, 3-methyl-2-(1-methyl-2-propenyl)-2-phenyl-
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Overview
Description
2H-Azirine, 3-methyl-2-(1-methyl-2-propenyl)-2-phenyl- is a heterocyclic organic compound Azirines are three-membered nitrogen-containing rings that are known for their high reactivity due to ring strain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Azirine, 3-methyl-2-(1-methyl-2-propenyl)-2-phenyl- typically involves the cyclization of suitable precursors under specific conditions. Common methods include:
Cyclization of Imines: This method involves the reaction of imines with suitable reagents to form the azirine ring.
Photochemical Methods: Ultraviolet light can induce the formation of azirines from diazo compounds or other suitable precursors.
Industrial Production Methods
Industrial production methods for azirines are less common due to their high reactivity and potential instability. advancements in chemical engineering may allow for the scalable production of these compounds under controlled conditions.
Chemical Reactions Analysis
Types of Reactions
2H-Azirine, 3-methyl-2-(1-methyl-2-propenyl)-2-phenyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxaziridines or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of aziridines or other reduced products.
Substitution: The phenyl and propenyl groups can participate in substitution reactions, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxaziridines, while reduction may produce aziridines.
Scientific Research Applications
Chemistry: Used as intermediates in organic synthesis and as building blocks for more complex molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2H-Azirine, 3-methyl-2-(1-methyl-2-propenyl)-2-phenyl- involves its high reactivity due to ring strain. This reactivity allows it to interact with various molecular targets, including enzymes and receptors, leading to its biological effects. The specific pathways involved depend on the context of its use and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
2H-Azirine: The parent compound with similar reactivity but without the phenyl and propenyl groups.
Aziridines: Saturated three-membered nitrogen-containing rings with different reactivity profiles.
Oxaziridines: Oxygen-containing analogs with distinct chemical behavior.
Uniqueness
2H-Azirine, 3-methyl-2-(1-methyl-2-propenyl)-2-phenyl- is unique due to the presence of the phenyl and propenyl groups, which can influence its reactivity and potential applications. These substituents can enhance its stability and provide additional sites for chemical modification.
Properties
CAS No. |
62736-99-6 |
---|---|
Molecular Formula |
C13H15N |
Molecular Weight |
185.26 g/mol |
IUPAC Name |
2-but-3-en-2-yl-3-methyl-2-phenylazirine |
InChI |
InChI=1S/C13H15N/c1-4-10(2)13(11(3)14-13)12-8-6-5-7-9-12/h4-10H,1H2,2-3H3 |
InChI Key |
JFPJOISOBAHMNV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC1(C2=CC=CC=C2)C(C)C=C |
Origin of Product |
United States |
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